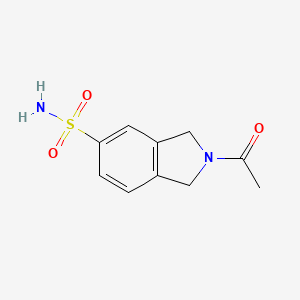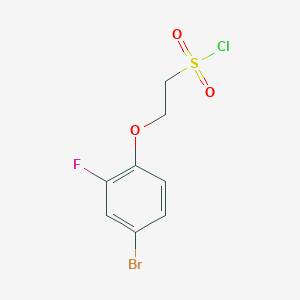
2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7BrClFO3S and a molecular weight of 317.55 g/mol . This compound is known for its high purity and versatility in various fields such as organic synthesis, pharmaceutical development, and advanced materials research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-bromo-2-fluorophenol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Coupling Reactions: Biaryl compounds and other carbon-carbon bonded products.
Scientific Research Applications
2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds.
Pharmaceutical Development: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Advanced Materials Research: It is employed in the synthesis of advanced materials with specific properties for use in electronics, coatings, and other high-tech applications.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride
- 2-(2-Bromo-4-fluorophenoxy)ethane-1-sulfonyl chloride
Uniqueness
2-(4-Bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms enhances its electrophilic nature and makes it a valuable intermediate for various synthetic applications .
Properties
Molecular Formula |
C8H7BrClFO3S |
|---|---|
Molecular Weight |
317.56 g/mol |
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7BrClFO3S/c9-6-1-2-8(7(11)5-6)14-3-4-15(10,12)13/h1-2,5H,3-4H2 |
InChI Key |
OQWJZZIQEVHJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13616485.png)
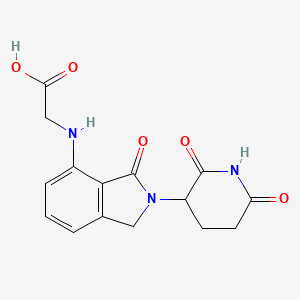
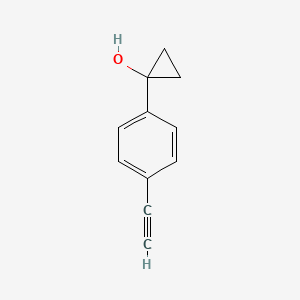
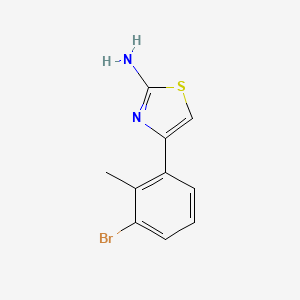
![tert-butylN-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate](/img/structure/B13616505.png)
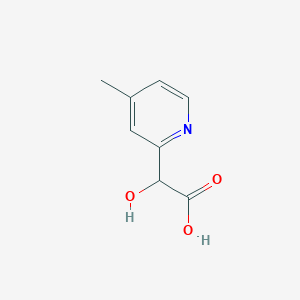
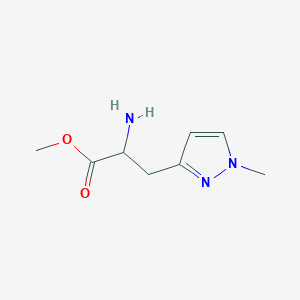
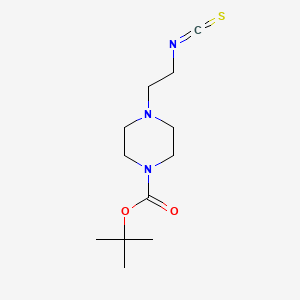

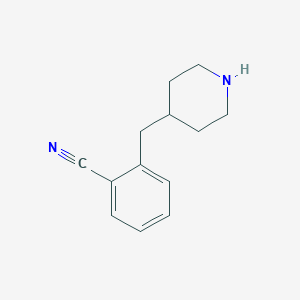
![{3-Azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13616554.png)

